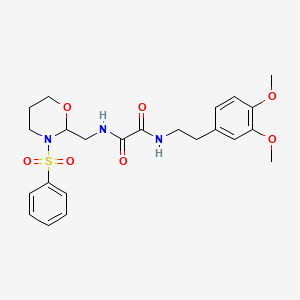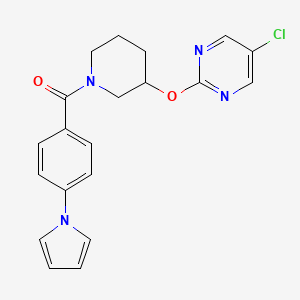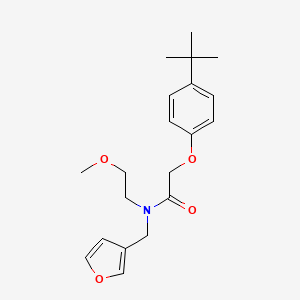![molecular formula C23H23FN4O4S B2978281 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-76-4](/img/no-structure.png)
7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
- A series of compounds related to the queried chemical structure have shown significant antiproliferative activities against human lung tumor cell lines. Specifically, compounds incorporating fluoroquinolone with oxadiazole structures demonstrated notable efficacy in vitro (Shaharyar, Ali, & Abdullah, 2007).
Anti-Inflammatory and Immunomodulatory Effects
- Synthesized 6-fluoro-7-(1-piperazino)quinazolines, structurally similar to the queried compound, showed dual-action as inhibitors of TNF-α production and T cell proliferation. One compound, in particular, demonstrated anti-inflammatory effects in rat models of adjuvant arthritis and inhibited LPS-induced TNF-α production (Tobe et al., 2003).
Antimicrobial and Antibacterial Properties
- Compounds with a structure similar to the queried compound, especially those incorporating penicillanic or cephalosporanic acid moieties, exhibited good to moderate antimicrobial activity against various microorganisms. Some also showed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Development of Antimalarial Agents
- Research focused on developing quality control methods for compounds structurally related to the queried chemical, specifically targeting their potential as antimalarial agents. This included methods like infrared and ultraviolet spectroscopy, liquid chromatography, and potentiometric titration (Danylchenko et al., 2018).
In Vitro Anticancer Activity
- Certain fluoroquinolone derivatives, structurally related to the queried compound, have shown significant anticancer activity in vitro against specific cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Cao Tie-yao, 2012).
Antibacterial and Antifungal Activities
- Synthesized derivatives of sparfloxacin, structurally related to the queried chemical, have shown notable antibacterial and antimycobacterial activities. This indicates their potential as effective agents in combating various bacterial and mycobacterial infections (Gurunani et al., 2022).
Insecticidal Efficacy
- Novel bis quinazolinone derivatives, sharing structural similarities with the queried compound, have been synthesized and evaluated for their insecticidal efficacy. This suggests a potential application in pest control strategies (El-Shahawi et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorophenylpiperazine with 4-oxobutyl isothiocyanate to form the intermediate, which is then reacted with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one to yield the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "4-oxobutyl isothiocyanate", "6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with 4-oxobutyl isothiocyanate in the presence of a base such as triethylamine to form the intermediate.", "Step 2: Reaction of the intermediate with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS No. |
688054-76-4 |
Molecular Formula |
C23H23FN4O4S |
Molecular Weight |
470.52 |
IUPAC Name |
7-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H23FN4O4S/c24-15-3-5-16(6-4-15)26-8-10-27(11-9-26)21(29)2-1-7-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h3-6,12-13H,1-2,7-11,14H2,(H,25,33) |
InChI Key |
PXVUUZZYTMXMIE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-2-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2978198.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)

![2-chloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B2978202.png)
![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![4-Methanesulfonyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzothiazole](/img/structure/B2978206.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)

![2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2978211.png)
![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)


![1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2978220.png)
